molecular formula C22H23N3O4S B6521718 ethyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 946264-98-8

ethyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6521718
CAS No.: 946264-98-8
M. Wt: 425.5 g/mol
InChI Key: RYJRUXUGDAWGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoate ester core linked via an acetamido group to a 1-[(2-methoxyphenyl)methyl]-1H-imidazole moiety with a sulfur bridge. The 2-methoxyphenyl substituent distinguishes it from related benzimidazole or imidazole derivatives. Its synthesis likely follows multi-step protocols involving thioether formation and amide coupling, as seen in analogous compounds (e.g., Compound A21, ). Characterization methods include FT-IR, NMR, and elemental analysis .

Properties

IUPAC Name

ethyl 4-[[2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-3-29-21(27)16-8-10-18(11-9-16)24-20(26)15-30-22-23-12-13-25(22)14-17-6-4-5-7-19(17)28-2/h4-13H,3,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJRUXUGDAWGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole/Benzimidazole Ring

(a) Compound A21 (Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate)
  • Key Difference : Replaces the 2-methoxyphenylmethyl group with a benzimidazole ring.
(b) Ethyl 4-(2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate (G856-1994)
  • Key Difference : Substitutes 2-methoxyphenyl with 2,5-dimethylphenyl.
  • Impact: Methyl groups increase hydrophobicity (MolWeight: 409.51 vs.
(c) W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide)
  • Key Difference : Incorporates a 2,4-dinitrophenyl group instead of benzoate ester.
  • Impact : The nitro groups confer electron-withdrawing effects, enhancing reactivity and antimicrobial activity .

Functional Group Modifications

(a) Sulfonyl vs. Sulfanyl Linkages
  • Example : Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-80-4)
  • Key Difference : Sulfonyl (-SO₂-) replaces sulfanyl (-S-).
  • Impact : Sulfonyl groups increase polarity and metabolic stability but may reduce membrane permeability compared to the thioether in the target compound .
(b) Phosphonate Derivatives
  • Example : Diethyl [{4-[(1H-benzo[d]imidazol-1-yl)methyl]-1H-1,2,3-triazol-1-yl}(benzamido)methyl]phosphonate
  • Key Difference : Phosphonate and triazole groups replace the benzoate ester and imidazole.
  • Impact : Phosphonates enhance metal-binding capacity, useful in enzyme inhibition but may reduce oral bioavailability .

Structural and Physicochemical Data Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Inferred)
Target Compound C₂₃H₂₃N₃O₄S¹ ~437.5 2-Methoxyphenylmethyl, benzoate ester Not reported
Compound A21 C₁₉H₁₇N₃O₃S 367.43 Benzimidazole, thioacetamido Antimicrobial (analog-based)
G856-1994 C₂₂H₂₃N₃O₃S 409.51 2,5-Dimethylphenyl Cytotoxic (analog-based)
W1 C₂₂H₁₆N₄O₆S 488.45 2,4-Dinitrophenyl Antimicrobial
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate C₂₆H₂₃FN₂O₄S 478.54 Sulfonyl, fluorophenyl Not reported

¹ Estimated based on structural analogy to G856-1994 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.